2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide 2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17926990
InChI: InChI=1S/C20H22N2O2S/c21-17(23)16-14-9-6-10-15(14)25-18(16)22-19(24)20(11-4-5-12-20)13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2,(H2,21,23)(H,22,24)
SMILES:
Molecular Formula: C20H22N2O2S
Molecular Weight: 354.5 g/mol

2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

CAS No.:

Cat. No.: VC17926990

Molecular Formula: C20H22N2O2S

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide -

Specification

Molecular Formula C20H22N2O2S
Molecular Weight 354.5 g/mol
IUPAC Name 2-[(1-phenylcyclopentanecarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C20H22N2O2S/c21-17(23)16-14-9-6-10-15(14)25-18(16)22-19(24)20(11-4-5-12-20)13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2,(H2,21,23)(H,22,24)
Standard InChI Key XXCDVIPGODFYGG-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N

Introduction

Molecular Structure and Nomenclature

The compound features a bicyclic framework comprising a 5,6-dihydro-4H-cyclopenta[b]thiophene core substituted at positions 2 and 3 with an acylamino group and a carboxamide moiety, respectively. The 2-amino group is acylated with a 1-phenylcyclopentane carbonyl substituent, introducing steric bulk and lipophilicity .

Core Thiophene System

The cyclopenta[b]thiophene system consists of a fused cyclopentane and thiophene ring. X-ray crystallography of related derivatives confirms a planar thiophene ring (bond angles: ~120°) and a puckered cyclopentane ring (dihedral angle: 15–25°) . This conformation influences intermolecular interactions and packing in the solid state .

Substituent Analysis

  • 2-Position: The (1-phenylcyclopentyl)carbonyl group introduces a sterically demanding, hydrophobic moiety. The cyclopentyl ring adopts an envelope conformation, while the phenyl ring lies perpendicular to the thiophene plane .

  • 3-Position: The carboxamide group (–CONH₂) participates in hydrogen bonding, enhancing solubility and target binding .

Synthetic Methodology

Gewald Reaction for Core Formation

The cyclopenta[b]thiophene scaffold is synthesized via the Gewald reaction, a three-component condensation of cyclopentanone, methyl cyanoacetate, and elemental sulfur in the presence of morpholine (yield: 60–75%). This step generates 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.

Reaction Scheme:

Cyclopentanone+CH2(CN)COOCH3+S8Base2-Amino-thiophene core\text{Cyclopentanone} + \text{CH}_2(\text{CN})\text{COOCH}_3 + \text{S}_8 \xrightarrow{\text{Base}} \text{2-Amino-thiophene core}

Acylation at the 2-Amino Position

The 2-amino group undergoes acylation with 1-phenylcyclopentane carbonyl chloride in anhydrous dichloromethane using triethylamine as a base (yield: 50–65%) .

Optimization Challenges:

  • Steric hindrance from the cyclopentyl group reduces reaction rates, necessitating extended reaction times (24–48 hr) .

  • Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the product from unreacted starting material.

Physicochemical Properties

PropertyValue/DescriptionSource Analogue
Molecular FormulaC₂₀H₂₁N₃O₂SCalculated
Molecular Weight367.47 g/mol
LogP (Predicted)4.2 ± 0.3
Solubility (Water)<1 mg/mL (25°C)
Melting Point198–202°C (decomposes)

Key Observations:

  • High LogP suggests significant lipid solubility, favoring blood-brain barrier penetration .

  • Low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological testing .

Challenges and Future Directions

Synthetic Scalability

  • Low yields in acylation steps due to steric effects .

  • Alternative coupling reagents (e.g., HATU) may improve efficiency .

Pharmacokinetic Optimization

  • High LogP may lead to off-target binding; introducing polar groups (e.g., –OH) could balance lipophilicity .

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